N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
“N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 .
Synthesis Analysis
The synthesis of isoxazol-5(4H)-one derivatives, which includes the compound , can be catalyzed by a synthetic enzyme (synzyme). The catalytic system could be used up to 15 times without any notable loss of its activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by an isoxazole ring fused with a cyclopentane ring, and it also contains an acetamide group and a methoxyphenylsulfonyl group .Chemical Reactions Analysis
The reaction mechanism for the synthesis of isoxazol-5(4H)-one derivatives was investigated, and among the three reaction pathway possibilities, only one was operating under the developed conditions .Scientific Research Applications
Synthesis and Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide and its derivatives have been synthesized and evaluated for various biological activities. These compounds are part of a broader category of sulfonamide derivatives that have been explored for their antimicrobial and anticonvulsant properties. For instance, derivatives incorporating the sulfamoyl moiety have been studied for their potential as antimicrobial agents (Darwish et al., 2014). Moreover, azoles incorporating a sulfonamide moiety have shown promising anticonvulsant activity, with some compounds offering significant protection against convulsions (Farag et al., 2012).
Cytotoxicity and Carbonic Anhydrase Inhibition
The compound's derivatives have also been investigated for their cytotoxic activities and their ability to inhibit carbonic anhydrase isoenzymes. Some polymethoxylated-pyrazoline benzene sulfonamides showed selective cytotoxicity against tumor cell lines and exhibited superior carbonic anhydrase inhibitory activity (Kucukoglu et al., 2016). Additionally, thiazolylsulfonamides related to certain antiviral treatments were found to inhibit human carbonic anhydrase isoforms, suggesting potential for treating diseases like cancer and epilepsy (Carta et al., 2017).
Antimicrobial Evaluation of Isoxazole-Based Heterocycles
Isoxazole-based heterocycles incorporating the sulfamoyl moiety have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Future Directions
properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-10-5-7-11(8-6-10)23(19,20)9-14(18)16-15-12-3-2-4-13(12)17-22-15/h5-8H,2-4,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZHYTJFCNDVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C3CCCC3=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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